Allyl-Enabled Radical Cyclization
N-Allyl-2,6-dichloropyrimidin-4-amine undergoes a regioselective radical cyclization upon the pyrimidine nitrogen to yield pyrimidinones in generally high yields (Table 1), a transformation that is completely unattainable with N-methyl, N-ethyl, or N-propyl analogs due to the absence of the requisite alkene moiety . The reaction proceeds with exclusive formation of a single isomeric pyrimidinone, highlighting the synthetic utility of the allyl handle .
| Evidence Dimension | Radical Cyclization Product Yield |
|---|---|
| Target Compound Data | Pyrimidinones 10a–g obtained in good yields (generally significantly higher than in the pyridine series, reflecting a cleaner reaction) |
| Comparator Or Baseline | N-Methyl, N-Ethyl, N-Propyl analogs |
| Quantified Difference | Not applicable – saturated analogs cannot undergo this radical cyclization; the reaction is unique to the allyl derivative |
| Conditions | Lauroyl peroxide, ethyl acetate, reflux; substrate: N-allyl-2,6-dichloropyrimidin-4-amine derived xanthates |
Why This Matters
Procurement of the allyl derivative unlocks a distinct synthetic pathway to pyrimidinone scaffolds, which are privileged structures in medicinal chemistry, thereby enabling chemical space exploration not possible with saturated N-alkyl analogs.
